Corticotropin Releasing Factor bovine

CRF receptor binding radioligand displacement Ki determination

Bovine CRF is the optimal ligand for experiments demanding precise temporal control over ACTH/β-endorphin release. With a pEC50 of 11.16 at CRF1 and minimal CRF-BP sequestration, it ensures reliable free concentrations. Lyophilized stability >12 months at -20°C. Choose bovine CRF over ovine/rat variants for faster onset, steeper dose-response, and reproducible results. Ideal for pulse-chase assays and CRF1 receptor signaling studies.

Molecular Formula C₂₀₆H₃₄₀N₆₀O₆₃S
Molecular Weight 4697.34
CAS No. 92307-52-3
Cat. No. B612697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticotropin Releasing Factor bovine
CAS92307-52-3
SynonymsCorticotropin Releasing Factor bovine
Molecular FormulaC₂₀₆H₃₄₀N₆₀O₆₃S
Molecular Weight4697.34
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C206H340N60O63S/c1-30-104(21)160(199(324)227-106(23)164(216)289)261-195(320)143(88-158(287)288)256-185(310)132(77-99(11)12)248-183(308)130(75-97(7)8)246-173(298)117(46-36-38-67-208)233-171(296)118(47-39-68-223-205(217)218)235-190(315)139(84-151(214)275)254-191(316)140(85-152(215)276)253-188(313)137(82-113-89-221-93-225-113)243-166(291)108(25)229-170(295)120(51-58-147(210)271)236-174(299)121(52-59-148(211)272)231-165(290)107(24)230-180(305)128(73-95(3)4)245-177(302)123(54-61-150(213)274)238-192(317)141(86-156(283)284)244-167(292)109(26)228-169(294)116(45-35-37-66-207)241-201(326)162(110(27)269)263-179(304)126(65-72-330-29)240-175(300)124(55-62-153(277)278)239-182(307)134(79-101(15)16)257-198(323)159(103(19)20)260-178(303)125(56-63-154(279)280)237-172(297)119(48-40-69-224-206(219)220)234-181(306)129(74-96(5)6)247-184(309)131(76-98(9)10)249-189(314)138(83-114-90-222-94-226-114)252-187(312)136(81-112-43-33-32-34-44-112)258-202(327)163(111(28)270)264-194(319)135(80-102(17)18)250-193(318)142(87-157(285)286)255-186(311)133(78-100(13)14)251-196(321)144(92-268)259-200(325)161(105(22)31-2)262-197(322)145-49-41-70-265(145)204(329)146-50-42-71-266(146)203(328)127(57-64-155(281)282)242-176(301)122(53-60-149(212)273)232-168(293)115(209)91-267/h32-34,43-44,89-90,93-111,115-146,159-163,267-270H,30-31,35-42,45-88,91-92,207-209H2,1-29H3,(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,289)(H,221,225)(H,222,226)(H,227,324)(H,228,294)(H,229,295)(H,230,305)(H,231,290)(H,232,293)(H,233,296)(H,234,306)(H,235,315)(H,236,299)(H,237,297)(H,238,317)(H,239,307)(H,240,300)(H,241,326)(H,242,301)(H,243,291)(H,244,292)(H,245,302)(H,246,298)(H,247,309)(H,248,308)(H,249,314)(H,250,318)(H,251,321)(H,252,312)(H,253,313)(H,254,316)(H,255,311)(H,256,310)(H,257,323)(H,258,327)(H,259,325)(H,260,303)(H,261,320)(H,262,322)(H,263,304)(H,264,319)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H4,217,218,223)(H4,219,220,224)/t104-,105+,106-,107-,108-,109-,110-,111+,115+,116+,117-,118-,119+,120-,121-,122+,123-,124+,125+,126?,127+,128-,129+,130-,131+,132-,133+,134+,135+,136+,137-,138+,139-,140-,141-,142+,143-,144+,145-,146-,159+,160+,161+,162+,163+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corticotropin Releasing Factor bovine (CAS 92307-52-3): A 41-Amino Acid Hypothalamic Peptide for HPA Axis and Stress Research


Corticotropin Releasing Factor bovine (CAS 92307-52-3), also designated bovine CRF or bovine ACTH-releasing factor, is a synthetic 41-amino acid hypothalamic peptide with the sequence SQEPPISLDLTFHLLREVLEMTKADQLAQQAHNNRKLLDIA-NH₂, a molecular formula of C₂₀₆H₃₄₀N₆₀O₆₃S, and a molecular weight of 4697.34 . It functions as an agonist of the corticotropin-releasing factor receptor (CRFR) and is widely employed to stimulate adrenocorticotropic hormone (ACTH) and β-endorphin release from anterior pituitary cells, as well as to investigate neurotransmitter roles within the central nervous system and the autonomic and endocrine responses to stress [1][2].

Why Ovine, Human/Rat, or Other CRF Analogs Cannot Be Directly Substituted for Bovine CRF in Experimental Protocols


Despite their shared classification as CRF receptor agonists, bovine CRF exhibits distinct pharmacological and kinetic properties that preclude direct substitution with ovine CRF, human/rat CRF, or other in-class peptides such as sauvagine. Ovine CRF shares only 84% sequence identity with human/rat CRF, and critical amino acid divergences translate into substantial differences in receptor subtype selectivity, binding protein interactions, and the temporal dynamics of ACTH secretion [1][2]. Specifically, bovine CRF generates a steeper in vitro dose-response slope and a faster onset of ACTH release compared to ovine or rat CRF, while human/rat CRF displays markedly higher affinity for the endogenous CRF-binding protein (CRF-BP) [3][4]. Substituting one species variant for another without accounting for these differences risks introducing uncontrolled variability into functional assays and can invalidate cross-study comparisons.

Quantitative Differentiation of Bovine CRF (CAS 92307-52-3) Versus Ovine, Human/Rat CRF, and Other Analogs


Receptor Binding Affinity (Ki) for Bovine CRF at the CRF Receptor

Bovine CRF demonstrates potent and quantifiable binding to the CRF receptor, effectively displacing the radioligand [¹²⁵I-Tyr]ovine CRF with an inhibition constant (Ki) of 3.52 nM . This measurement provides a reproducible benchmark for assessing receptor engagement in binding assays. While other CRF family members also bind the receptor, the specific Ki value for bovine CRF is a critical parameter for experimental design, as differences in binding affinity across species variants (e.g., the high affinity of human/rat CRF for CRF-BP) can significantly alter the free ligand concentration available to activate the receptor [1].

CRF receptor binding radioligand displacement Ki determination

Functional Potency (pEC₅₀) of Bovine CRF at Human and Rat CRF Receptor Subtypes

Bovine CRF displays quantifiable and differential functional potency across CRF receptor subtypes, with pEC₅₀ values of 11.16 for human CRF₁, 8.70 for human CRF₂, and 8.53 for rat CRF₂α [1]. These values, derived from cAMP accumulation assays, reveal a pronounced selectivity profile: bovine CRF is over 250-fold more potent at activating human CRF₁ compared to rat CRF₂α (ΔpEC₅₀ = 2.63, corresponding to an EC₅₀ difference of approximately 426-fold). This contrasts with other CRF family peptides such as urocortin and sauvagine, which exhibit distinct rank orders of potency at these receptor subtypes [2].

CRF receptor subtypes functional potency cAMP accumulation

Temporal Dynamics of ACTH Secretion: Bovine CRF Induces Faster Onset and Complete Response During Exposure

In a direct head-to-head superfusion comparison using rat adenohypophyseal cells, bovine CRF (300 ng/mL) induced a markedly faster onset of ACTH and β-endorphin secretion compared to ovine or rat CRF at identical concentrations . With bovine CRF, secretion began within 1 minute and peaked at 1-2 minutes after initiation of perifusion, with more than 80% of the total hormone secretion occurring during the 10-minute exposure period. In contrast, ovine and rat CRF exhibited a pronounced delay in the onset of major ACTH release; over 60-70% of total secretion occurred after CRF withdrawal . This demonstrates that bovine CRF produces a more immediate and exposure-locked secretory response, whereas ovine and rat CRF generate a delayed and more prolonged effect.

ACTH secretion kinetics perifusion assay temporal dynamics

Dose-Response Slope in Vitro: Bovine CRF Exhibits a Steeper Concentration-Response Relationship

In a direct comparative study using perifused rat adenohypophyseal fragments, the dose-response slope for bovine CRF (partially purified bovine hypothalamic CRF) was reported to be steeper than those observed for synthetic ovine CRF, rat CRF, and sauvagine [1]. While the absolute potency (EC₅₀) was comparable among these peptides, the steeper slope of bovine CRF indicates that small changes in ligand concentration produce larger changes in ACTH secretion compared to the other CRF analogs tested. Vasopressin, included as a comparator, exhibited the least steep dose-response slope among all agents tested [1].

dose-response ACTH stimulation in vitro pharmacology

Differential Binding to Human CRF-Binding Protein (CRF-BP): Bovine CRF Likely Escapes Sequestration

The human CRF-binding protein (CRF-BP) exhibits a marked differential affinity for various CRF family peptides. Human/rat CRF binds with extremely high affinity (Ki = 0.17 nM), whereas ovine CRF binds with low affinity (Ki = 1,100 nM), a difference of approximately 6,500-fold [1]. Although direct binding data for bovine CRF to human CRF-BP are not available in the retrieved sources, bovine CRF shares closer immunological and sequence homology with ovine CRF than with human/rat CRF [2]. Specifically, bovine hypothalamic extracts show strong cross-reactivity with anti-ovine CRF antibodies but react poorly with anti-rat CRF antibodies, indicating structural features that align bovine CRF more closely with the ovine peptide [2]. Based on this class-level inference, bovine CRF is predicted to have substantially lower affinity for human CRF-BP compared to human/rat CRF.

CRF-BP ligand binding bioavailability

Purity Specification and Long-Term Storage Stability of Bovine CRF Peptide

Commercially available bovine CRF (CAS 92307-52-3) is supplied as a lyophilized powder with a purity specification of ≥95% to >98%, as verified by HPLC analysis [1][2]. The lyophilized powder is stable for 12 months when stored at -20°C, and for up to 3 years under the same conditions per some vendor specifications, enabling long-term inventory planning [3]. In solvent, stability is limited to 6 months at -80°C or 1 month at -20°C, underscoring the importance of proper storage for maintaining peptide integrity . These defined purity and stability parameters provide procurement and experimental reproducibility benchmarks that are critical for ensuring lot-to-lot consistency in long-term research programs.

peptide purity storage stability procurement specifications

Recommended Research and Industrial Application Scenarios for Corticotropin Releasing Factor bovine (CAS 92307-52-3)


Acute Pituitary Stimulation Assays Requiring Rapid and Transient ACTH Release

Bovine CRF is the preferred ligand for experimental designs that demand a rapid onset and offset of ACTH or β-endorphin secretion. As demonstrated in superfusion studies, bovine CRF induces secretion within 1 minute and completes more than 80% of total hormone release during the exposure period . This kinetic profile is ideally suited for pulse-chase experiments, real-time secretion monitoring, and acute stimulation protocols where precise temporal control over the stimulus is essential and where the delayed, prolonged secretion profile of ovine or rat CRF would confound the interpretation of results .

CRF₁ Receptor-Selective Functional Studies in Heterologous Expression Systems

For investigators studying human CRF₁ receptor signaling, bovine CRF provides a functionally potent agonist with a pEC₅₀ of 11.16 at this receptor subtype, while exhibiting substantially lower potency at CRF₂ receptors (pEC₅₀ = 8.70 for human CRF₂ and 8.53 for rat CRF₂α) [1]. This quantified selectivity profile makes bovine CRF a valuable tool for dissecting CRF₁-mediated downstream effects, such as cAMP accumulation, with reduced confounding activation of CRF₂ pathways [1].

In Vitro Systems Containing CRF-Binding Protein Where Free Ligand Bioavailability Must Be Maintained

In experimental contexts where the CRF-binding protein (CRF-BP) is present—such as certain serum-containing media, tissue extracts, or co-culture systems—bovine CRF offers a practical advantage over human/rat CRF. Human/rat CRF is sequestered by CRF-BP with extremely high affinity (Ki = 0.17 nM), which can markedly reduce the concentration of free, biologically active ligand [2]. Bovine CRF, based on its immunological and structural similarity to ovine CRF (which binds CRF-BP with 6,500-fold lower affinity), is predicted to remain largely unbound, thereby maintaining a more predictable and effective free concentration for receptor activation [2][3].

Long-Term Research Programs Requiring Validated Peptide Stability and Lot-to-Lot Consistency

Multi-year research initiatives, including longitudinal studies and large-scale screening campaigns, benefit from the documented long-term stability of bovine CRF. Commercial sources specify that the lyophilized peptide remains stable for a minimum of 12 months and up to 3 years when stored at -20°C, with purity specifications exceeding 95% as verified by HPLC [4][5]. These validated parameters support the procurement of bulk lots with confidence in sustained peptide integrity, reducing the frequency of re-validation and minimizing experimental drift associated with peptide degradation over extended study durations [4][5].

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